molecular formula C8H10N2O B1528766 1-(4-Aminopyridin-3-yl)propan-1-one CAS No. 1341530-36-6

1-(4-Aminopyridin-3-yl)propan-1-one

Cat. No.: B1528766
CAS No.: 1341530-36-6
M. Wt: 150.18 g/mol
InChI Key: LLEDKGNRAVIHNF-UHFFFAOYSA-N
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Description

“1-(4-Aminopyridin-3-yl)propan-1-one” is a chemical compound with the CAS Number: 1341530-36-6 . It has a molecular weight of 150.18 and its molecular formula is C8H10N2O . It is a powder at room temperature .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C8H10N2O/c1-2-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3,(H2,9,10) . The InChI key is LLEDKGNRAVIHNF-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The boiling point is not specified .

Scientific Research Applications

Chemical Modifications and Safety

  • Structural modifications of 3-methoxy-2-aminopyridine compounds, related to 1-(4-Aminopyridin-3-yl)propan-1-one, are explored to reduce mutagenicity and drug-drug interaction risks. These modifications aim to block the formation of reactive metabolites, thereby reducing safety liabilities (Palmer et al., 2012).

Catalysis and Organic Chemistry

  • 4-Aminopyridines, a category to which this compound belongs, are valuable in chemical industries, including life sciences and catalysis. Their application in creating structurally diverse polycyclic fused and spiro-4-aminopyridines through cycloaddition reactions is significant (Duret et al., 2017).

Covalent Binding in Drug Development

  • Research on compounds like this compound focuses on understanding their covalent binding mechanisms, particularly in the development of oral antagonists for specific receptors. This includes studies on the formation of Schiff bases with serum albumins (Narita et al., 2018).

Biotechnology and Biosynthesis

  • In the field of biotechnology, 1,3-Propanediol production, which uses related compounds, is a focus area. Genetically engineered microorganisms are developed for efficient biosynthesis, showcasing the application of these compounds in producing valuable commercial products (Yang et al., 2018).

Corrosion Inhibition

  • Tertiary amines, closely related to this compound, have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds act as anodic inhibitors, indicating potential applications in materials science and engineering (Gao et al., 2007).

Directing Groups in Organic Synthesis

  • 1-Aminopyridinium ylides, which include this compound derivatives, serve as effective directing groups in organic synthesis. They are used in palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds, demonstrating their versatility in chemical reactions (Le et al., 2019).

Molecular Structure and Antioxidant Activity

  • The molecular structure of compounds like this compound is analyzed for various properties, including antioxidant activity and DNA binding. This research has implications in pharmacology and medicinal chemistry (Yılmaz et al., 2020).

Cardioselectivity in Medicinal Chemistry

Enantioselective Sensing

  • Chiral molecular squares, incorporating similar compounds, demonstrate potential in enantioselective sensing. This has applications in analytical chemistry and materials science (Lee & Lin, 2002).

Safety and Hazards

The safety information for “1-(4-Aminopyridin-3-yl)propan-1-one” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1-(4-aminopyridin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEDKGNRAVIHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341530-36-6
Record name 1-(4-aminopyridin-3-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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